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molecular formula C13H10BrF B2406571 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 193013-76-2

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No. B2406571
M. Wt: 265.125
InChI Key: SAUALJYDYRRWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06348032B1

Procedure details

A mixture of 2-fluoro-4′-methylbiphenyl (8.70 g), N-bromosuccinimide (8.32 g), 2,2′-azobisisobutyronitrile (0.10 g) and carbon tetrachloride (150 ml) is refluxed by heating for five hours. The reaction solution is washed with water. The residue, which is obtained by concentrating the organic layer, is purified using silica gel column chromatography (eluate: hexane/ethyl acetate=9/1) and thus, preliminarily purified 2-fluoro-4′-bromomethylbiphenyl is obtained. Furthermore, crystallization using hexane produced 2-fluoro-4′-bromomethylbiphenyl (4.93 g). 1H-NMR (CDCl3, δ): 4.55 (2H, s), 7.13-7.23 (2H, m), 7.33 (1H, m), 7.43 (1H, m), 7.47 (2H, d, J=8.1 Hz), 7.54 (2H, d, J=8.1 Hz).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11]([CH2:14][Br:15])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
8.32 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for five hours
Duration
5 h
WASH
Type
WASH
Details
The reaction solution is washed with water
CUSTOM
Type
CUSTOM
Details
The residue, which is obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the organic layer
CUSTOM
Type
CUSTOM
Details
is purified

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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